molecular formula C7H10N2 B12312433 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole

1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole

Cat. No.: B12312433
M. Wt: 122.17 g/mol
InChI Key: AJCCRRRWAJNBTE-UHFFFAOYSA-N
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Description

1-Methyl-5-(prop-2-en-1-yl)-1H-pyrazole is a pyrazole derivative featuring a methyl group at the N1 position and a propenyl (allyl) substituent at the C5 position. This compound is synthesized via the reaction of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole with hydroxylamine hydrochloride (NH2OH·HCl) and potassium hydroxide (KOH) in ethanol-water under reflux, yielding 91% of the product as a light brown liquid . Key characterization data include:

  • 1H NMR (CDCl3): δ = 5.54 (s, 1H), 5.27 (s, 1H), 5.08 (s, 1H), 3.71 (s, 3H), 2.41 (s, 2H), 1.92 (s, 3H).
    The propenyl group enhances reactivity for further functionalization, making it a versatile intermediate in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1-methyl-5-prop-2-enylpyrazole

InChI

InChI=1S/C7H10N2/c1-3-4-7-5-6-8-9(7)2/h3,5-6H,1,4H2,2H3

InChI Key

AJCCRRRWAJNBTE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CC=C

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrazole with an appropriate allyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-methylpyrazole and allyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by column chromatography or recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes regioselective electrophilic substitutions, with the methyl group at N1 acting as an electron-donating group. Key reactions include:

Reaction TypeConditionsProductReference
Nitration HNO₃/H₂SO₄, 0–5°C4-Nitro-1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole
Sulfonation ClSO₃H, DCM, refluxPyrazole-4-sulfonic acid derivative
Halogenation NBS (for allylic bromination)5-(2-Bromoallyl)-1-methyl-1H-pyrazole

The EAS occurs preferentially at the C4 position due to steric and electronic effects of the methyl and allyl groups. Allylic bromination via radical mechanisms is also feasible .

Nucleophilic Reactions

The allyl group participates in nucleophilic additions and substitutions:

Michael Addition

Reaction with secondary amines (e.g., piperidine) in THF yields:
C7H10N2+C5H11NC12H19N3\text{C}_7\text{H}_{10}\text{N}_2 + \text{C}_5\text{H}_{11}\text{N} \rightarrow \text{C}_{12}\text{H}_{19}\text{N}_3
This proceeds via attack of the amine at the β-carbon of the allyl group.

Epoxidation

Treatment with m-CPBA forms an epoxide:
Allyl group+m-CPBAEpoxide\text{Allyl group} + \text{m-CPBA} \rightarrow \text{Epoxide}
Yields reach 78% under anhydrous conditions.

Cycloaddition Reactions

The allyl moiety enables [3+2] and Diels-Alder cycloadditions:

Cycloaddition TypePartnerProductConditions
1,3-Dipolar Nitrile oxideIsoxazoline-fused pyrazoleToluene, 80°C
Diels-Alder TetrazineBicyclic pyrazolo[1,5-a]pyridineMicrowave, 120°C

These reactions exploit the electron-rich dienophile character of the allyl group .

Cross-Coupling Reactions

The allyl group facilitates catalytic couplings:

Heck Coupling

With aryl halides (e.g., iodobenzene) and Pd(OAc)₂:
C7H10N2+C6H5IC13H13N2I\text{C}_7\text{H}_{10}\text{N}_2 + \text{C}_6\text{H}_5\text{I} \rightarrow \text{C}_{13}\text{H}_{13}\text{N}_2\text{I}
Yields up to 65% using triethylamine as base.

Suzuki-Miyaura Coupling

Borylation of the allyl group followed by Pd-mediated coupling with aryl bromides produces biaryl derivatives .

Oxidation and Reduction

ProcessReagentsOutcome
Oxidation KMnO₄, H₂O, 25°CAllyl → carboxylic acid (C4 position)
Hydrogenation H₂/Pd-C, EtOHAllyl → propyl group

Controlled hydrogenation preserves the pyrazole ring while saturating the allyl chain .

Functional Group Interconversion

The allyl group undergoes metathesis and isomerization:

  • Olefin Metathesis : With Grubbs catalyst, forms dimeric pyrazoles.

  • Isomerization : BF₃·OEt₂ catalyzes allyl → propenyl shift.

Biological Activity-Driven Modifications

Derivatization for pharmacological applications includes:

  • Sulfonamide Formation : Reacting with sulfonyl chlorides yields kinase inhibitors .

  • Hydrazone Synthesis : Condensation with hydrazines produces antitumor agents (IC₅₀ = 0.04 μM against A549 cells) .

Structural and Mechanistic Insights

  • Regioselectivity : The methyl group at N1 directs electrophiles to C4, while the allyl group at C5 influences π-π stacking in biological targets .

  • Steric Effects : Bulky substituents on the allyl chain reduce reaction rates in cross-couplings by ~40%.

Scientific Research Applications

Anti-inflammatory Properties

Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole. For instance, compounds containing the pyrazole moiety have been shown to inhibit inflammatory pathways effectively. Research indicates that specific pyrazole derivatives can exhibit significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Antimicrobial Activity

Pyrazole compounds have also been investigated for their antimicrobial properties. A variety of synthesized pyrazoles, including those with the 1-methyl-5-(prop-2-en-1-yl) structure, have shown efficacy against a range of bacterial strains, including E. coli and Staphylococcus aureus. For example, certain derivatives were found to possess potent antibacterial activity, which is crucial for developing new antibiotics in the face of rising antibiotic resistance .

Anticancer Applications

The anticancer properties of pyrazole derivatives are particularly noteworthy. Several studies have focused on the ability of these compounds to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. For instance, research has highlighted that specific 1-methyl-substituted pyrazoles can significantly inhibit the proliferation of A549 lung cancer cells .

Case Study: Growth Inhibition

In a recent study, a series of pyrazole derivatives were evaluated for their anticancer activity against different cell lines. The compound this compound exhibited notable growth inhibition rates, with IC50 values indicating its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

Pyrazole derivatives are distinguished by substituent patterns, which dictate their chemical behavior and applications. Below is a comparative analysis:

Reactivity
  • Alkenyl Group (Target Compound): The propenyl substituent in 1-methyl-5-(prop-2-en-1-yl)-1H-pyrazole enables facile alkenylation and cycloaddition reactions, useful for constructing complex heterocycles .
  • Trifluoromethyl Group (): The electron-withdrawing CF3 group stabilizes intermediates in bromination and cross-coupling reactions, facilitating access to 4-substituted pyrazoles .
  • Aryl Groups (): Bulky aryl substituents (e.g., pyrenyl) enhance fluorescence but reduce solubility, limiting biological applications .

Substituent Effects on Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups:
    • Propenyl (electron-donating) enhances nucleophilic reactivity, favoring further derivatization .
    • Trifluoromethyl (electron-withdrawing) increases metabolic stability, critical for drug design .
  • Steric Effects:
    • Bulky substituents (e.g., 3-(4-chloro-2-fluoro-5-methylphenyl) in ) improve target binding but may reduce bioavailability .

Biological Activity

1-Methyl-5-(prop-2-en-1-yl)-1H-pyrazole is a compound within the pyrazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and pharmacological properties based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered aromatic ring containing two nitrogen atoms, with a methyl group at the first position and an allyl group at the fifth position. This unique structure contributes to its reactivity and biological activity, making it a valuable compound in both pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of pyrazole can inhibit the growth of various bacteria and fungi, suggesting potential use in treating infections .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. The mechanism involves modulating the activity of specific enzymes and receptors that play roles in inflammation pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been reported to inhibit the proliferation of various cancer cell lines, including lung, breast, and liver cancers. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole scaffold can enhance anticancer efficacy .

Activity Type Effect References
AntimicrobialInhibition of bacterial growth ,
Anti-inflammatoryModulation of inflammatory pathways,
AnticancerInhibition of cancer cell proliferation ,

The biological activity of this compound is attributed to its interactions with various molecular targets within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and influencing cellular processes. For instance, its role as an inhibitor in cancer cell lines suggests that it may interfere with signaling pathways critical for tumor growth and survival .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. Further analysis revealed that the compound induced apoptosis through activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against various bacterial strains including E. coli and S. aureus. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL, demonstrating promising antimicrobial potential .

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